N1-(1-Methylpiperidin-4-yl)benzene-1,4-diamine
Overview
Description
N1-(1-Methylpiperidin-4-yl)benzene-1,4-diamine: is an organic compound with the molecular formula C12H19N3 . This compound is characterized by the presence of a piperidine ring substituted with a methyl group at the nitrogen atom and a benzene ring substituted with two amino groups at the 1 and 4 positions. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N1-(1-Methylpiperidin-4-yl)benzene-1,4-diamine typically begins with commercially available starting materials such as piperidine and benzene-1,4-diamine.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out at room temperature to moderate temperatures (20-50°C) under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N1-(1-Methylpiperidin-4-yl)benzene-1,4-diamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of quinone derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are conducted in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides; reactions are performed in polar solvents such as dimethylformamide or acetonitrile.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: N1-(1-Methylpiperidin-4-yl)benzene-1,4-diamine is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: The compound is used in biological research to study the effects of piperidine derivatives on various biological systems.
Medicine:
Pharmaceutical Development: this compound is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting neurological disorders.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(1-Methylpiperidin-4-yl)benzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and amino groups allow the compound to form hydrogen bonds and other interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- N1-(1-Methylpiperidin-4-yl)benzene-1,3-diamine
- N1-(1-Methylpiperidin-4-yl)benzene-1,2-diamine
- N1,N1,N4,N4-Tetra(pyridin-4-yl)benzene-1,4-diamine
Comparison:
- Structural Differences: The position of the amino groups on the benzene ring differentiates these compounds. For example, N1-(1-Methylpiperidin-4-yl)benzene-1,3-diamine has amino groups at the 1 and 3 positions, while N1-(1-Methylpiperidin-4-yl)benzene-1,2-diamine has them at the 1 and 2 positions.
- Unique Properties: N1-(1-Methylpiperidin-4-yl)benzene-1,4-diamine is unique due to its specific substitution pattern, which influences its reactivity and interactions with molecular targets.
Properties
IUPAC Name |
4-N-(1-methylpiperidin-4-yl)benzene-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-15-8-6-12(7-9-15)14-11-4-2-10(13)3-5-11/h2-5,12,14H,6-9,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPVGZXLNXEQPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655939 | |
Record name | N~1~-(1-Methylpiperidin-4-yl)benzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60655939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086392-72-4 | |
Record name | N~1~-(1-Methylpiperidin-4-yl)benzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60655939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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